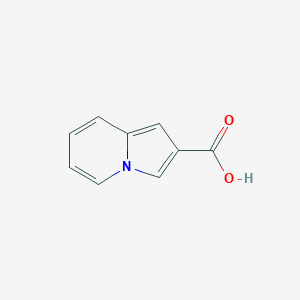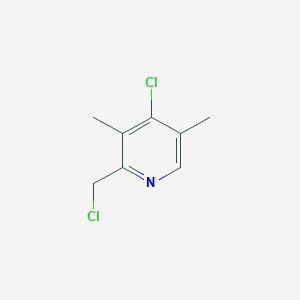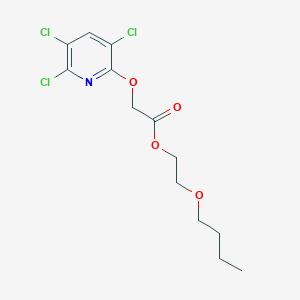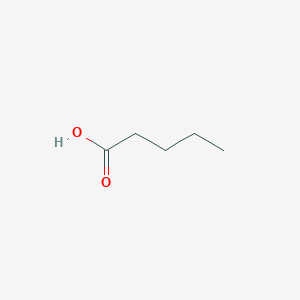
Acide indolizine-2-carboxylique
Vue d'ensemble
Description
Indolizine-2-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C9H7NO2. It is a derivative of indolizine, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring.
Applications De Recherche Scientifique
Indolizine-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Indolizine-2-carboxylic acid is a nitrogen-containing heterocycle . The respiratory system is suggested as a potential target organ .
Mode of Action
Indolizine derivatives are known to interact with various biological targets, leading to diverse biological activities . For instance, some indolizine derivatives have shown significant activity against human cancer cells .
Biochemical Pathways
Indolizine and its derivatives are known to be involved in various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Indolizine derivatives have been screened for different biological activities such as antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities .
Action Environment
It’s known that the compound is stable at room temperature .
Safety and Hazards
Orientations Futures
There have been many recent advances in the synthesis of indolizine and its derivatives . Researchers are developing novel approaches for the synthesis of indolizine and its derivatives . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indolizine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 2-pyridylacetic acid derivatives. This method typically requires the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process . Another method involves the reaction of pyridine derivatives with acetylenic compounds under basic conditions, followed by oxidation to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production of indolizine-2-carboxylic acid often employs scalable synthetic routes that ensure high yields and purity. One such method involves the use of transition metal-catalyzed reactions, which offer efficient and selective synthesis of the compound. For example, copper-catalyzed cycloaddition reactions have been utilized to produce indolizine derivatives on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: Indolizine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indolizine-2-carboxylic acid can yield indolizine-2-carboxaldehyde, while reduction can produce indolizine-2-methanol .
Comparaison Avec Des Composés Similaires
- Indole-2-carboxylic acid
- Pyrrole-2-carboxylic acid
- Quinoline-2-carboxylic acid
Propriétés
IUPAC Name |
indolizine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJHENXHFPTGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344214 | |
| Record name | indolizine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3189-48-8 | |
| Record name | indolizine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | indolizine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications have been explored for indolizine-2-carboxylic acid and how do they impact biological activity?
A1: Researchers have extensively investigated the Structure-Activity Relationship (SAR) of indolizine-2-carboxylic acid derivatives. A key focus has been on modifying the carboxylic acid moiety. For instance, synthesizing N'-substituted hydrazides of indolizine-2-carboxylic acid resulted in compounds with enhanced antimonoamine oxidase activity compared to iproniazid []. Further studies explored indolizine-2-carboxamides, synthesized by coupling indolizine-2-carboxylic acids with various amines and amino acid derivatives [, ]. These carboxamides demonstrated potential as HIV-1 protease inhibitors, highlighting the impact of structural modification on biological activity [].
Q2: What synthetic routes are commonly employed to access indolizine-2-carboxylic acid and its derivatives?
A2: One effective method utilizes the Morita–Baylis–Hillman reaction. This approach involves a time-controlled cyclization of a Morita–Baylis–Hillman adduct to selectively produce indolizine-2-carboxylic acid methyl esters, which can be further derivatized []. Another method involves using propylphosphonic acid anhydride as a coupling agent to facilitate the synthesis of indolizine-2-carboxamido derivatives from indolizine-2-carboxylic acid []. This method allows for the incorporation of various amino and hydrazino compounds with potential medicinal applications [].
Q3: Have any specific indolizine-2-carboxylic acid derivatives shown particular promise in biological studies?
A3: While research is ongoing, the synthesis of 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydro-indolizine-2-carboxylic acid methyl ester stands out []. This compound serves as a key intermediate in the total synthesis of camptothecins, a class of potent anti-cancer agents []. The development of an improved synthesis for this derivative highlights its significance in medicinal chemistry [].
Q4: Beyond biological activity, have any other properties of indolizine-2-carboxylic acid derivatives been studied?
A4: Yes, researchers have investigated the dynamic behavior of indolizine-2-carboxamides using NMR spectroscopy []. Specifically, variable-temperature 1H and 13C NMR experiments were conducted to determine the rotational barriers around the N–CO bond in symmetrically substituted tertiary amides []. These studies provide valuable insights into the conformational properties of these compounds, which can be relevant for understanding their interactions with biological targets.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)









![1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B57771.png)
![(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B57783.png)

